methyl 4-(2-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
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Overview
Description
Methyl 4-(2-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is an organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves the condensation of 2-chlorobenzoyl chloride with 2-aminophenol, followed by cyclization and esterification reactions. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane. The cyclization step may require heating to facilitate the formation of the benzoxazine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or chlorobenzene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 4-(2-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 4-(2-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For instance, it could inhibit the activity of certain kinases or proteases, leading to therapeutic effects in diseases such as cancer or inflammation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 4-(2-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is unique due to its benzoxazine structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H14ClNO4 |
---|---|
Molecular Weight |
331.7 g/mol |
IUPAC Name |
methyl 4-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylate |
InChI |
InChI=1S/C17H14ClNO4/c1-22-17(21)15-10-19(13-8-4-5-9-14(13)23-15)16(20)11-6-2-3-7-12(11)18/h2-9,15H,10H2,1H3 |
InChI Key |
KTXBBXFZADAMLN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CN(C2=CC=CC=C2O1)C(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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